molecular formula C17H14N2O2 B5741087 2-methoxy-N-5-quinolinylbenzamide

2-methoxy-N-5-quinolinylbenzamide

货号 B5741087
分子量: 278.30 g/mol
InChI 键: JHNBCYTVOYZVOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-N-5-quinolinylbenzamide, also known as ESI-09, is a small molecule inhibitor of epithelial sodium channels (ENaC) that has been widely studied for its potential therapeutic applications. ENaC is a protein complex that regulates the transport of sodium ions across the epithelial cells of various tissues, including the lungs, kidneys, and colon. Dysregulation of ENaC activity has been implicated in several diseases, such as cystic fibrosis, hypertension, and edema. ESI-09 has been shown to selectively inhibit ENaC activity, making it a promising candidate for the development of new treatments for these diseases.

作用机制

2-methoxy-N-5-quinolinylbenzamide selectively inhibits ENaC activity by binding to a specific site on the protein complex. This site is located on the extracellular domain of the α-subunit of ENaC and is distinct from the site where other ENaC inhibitors, such as amiloride, bind. By blocking the transport of sodium ions across epithelial cells, 2-methoxy-N-5-quinolinylbenzamide reduces the reabsorption of sodium in the kidneys and lungs, leading to improved hydration and reduced fluid accumulation.
Biochemical and Physiological Effects
2-methoxy-N-5-quinolinylbenzamide has been shown to have several biochemical and physiological effects in various tissues. In the lungs, 2-methoxy-N-5-quinolinylbenzamide increases the activity of CFTR, leading to improved hydration and mucus clearance. In the kidneys, 2-methoxy-N-5-quinolinylbenzamide reduces sodium reabsorption, leading to reduced blood pressure. In the colon, 2-methoxy-N-5-quinolinylbenzamide has been shown to reduce the activity of ENaC, leading to reduced fluid absorption and improved diarrhea.

实验室实验的优点和局限性

One of the main advantages of 2-methoxy-N-5-quinolinylbenzamide is its selectivity for ENaC, which makes it a useful tool for studying the role of this protein complex in various diseases. However, one of the limitations of 2-methoxy-N-5-quinolinylbenzamide is its relatively low potency compared to other ENaC inhibitors, such as amiloride. This can make it more difficult to achieve complete inhibition of ENaC activity in some experiments.

未来方向

There are several future directions for research on 2-methoxy-N-5-quinolinylbenzamide. One area of interest is the development of more potent and selective ENaC inhibitors based on the structure of 2-methoxy-N-5-quinolinylbenzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-methoxy-N-5-quinolinylbenzamide in other diseases, such as pulmonary edema and diarrhea. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-methoxy-N-5-quinolinylbenzamide and its effects on other ion channels and transporters.

合成方法

The synthesis of 2-methoxy-N-5-quinolinylbenzamide involves several steps, starting with the reaction of 2-methoxyaniline with 2-chloro-5-nitrobenzoic acid to form 2-methoxy-N-(2-nitro-5-chlorophenyl)aniline. This intermediate is then reacted with quinoline-5-carboxylic acid to form 2-methoxy-N-5-quinolinylbenzamide. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

2-methoxy-N-5-quinolinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cystic fibrosis, 2-methoxy-N-5-quinolinylbenzamide has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across epithelial cells. This leads to improved hydration of the airway surface and enhanced mucus clearance. In hypertension, 2-methoxy-N-5-quinolinylbenzamide has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In edema, 2-methoxy-N-5-quinolinylbenzamide has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC activity.

属性

IUPAC Name

2-methoxy-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-3-2-6-13(16)17(20)19-15-9-4-8-14-12(15)7-5-11-18-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNBCYTVOYZVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(quinolin-5-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。